5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Overview
Description
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidants and Spin Probes
Nitroxyl radicals, derivatives related to the piperidine structure in 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, are recognized for their applications as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Their functionality is influenced by their structural makeup, including the presence of unpaired electrons which interact with other radicals and reductants. A study by Kinoshita et al. (2009) highlighted the development of nitroxyl radicals with improved stability towards ascorbic acid reduction, indicating potential for new antioxidants and imaging agents (Kinoshita et al., 2009).
Metabolic Stability
Rančić et al. (2023) investigated the metabolic stability of tetraethyl-substituted nitroxides in rat liver microsomes, focusing on structural features conducive to stability. This work aids in the design of more stable probes for in vivo electron paramagnetic resonance (EPR) imaging, suggesting that the metabolic stability of nitroxides can be enhanced by strategic structural modifications (Rančić et al., 2023).
Corrosion Inhibition
Research by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces utilized quantum chemical calculations and molecular dynamics simulations. This study underscores the potential of piperidine-based molecules in protecting metals from corrosion, with implications for industrial applications (Kaya et al., 2016).
Drug Development and Synthesis
Piperidine derivatives, similar to those related to this compound, have been synthesized for various medicinal applications. Bakhite et al. (2014) synthesized pyridine derivatives displaying significant insecticidal activity, demonstrating the utility of such compounds in developing new agricultural chemicals (Bakhite et al., 2014).
Nitroxides in Biology and Medicine
Nitroxides, including piperidine-based derivatives, have been explored for their roles as antioxidants and anticancer drugs. They exhibit unique properties such as mimicking superoxide dismutase (SOD) activity and scavenging reactive free radicals, highlighting their therapeutic potential against oxidative stress and various cancers (Lewandowski & Gwoździński, 2017).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the piperidine ring may facilitate binding to specific protein targets, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the nitro group in this compound can undergo reduction, leading to the generation of reactive species that can modify proteins and nucleic acids. These modifications can alter the function and stability of the target molecules, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic processes. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction and oxidation reactions, leading to the formation of various metabolites. These metabolic processes can influence the levels of key metabolites and the overall metabolic flux within cells. Additionally, this compound may affect the activity of enzymes involved in detoxification and oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can affect its stability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production .
Properties
IUPAC Name |
(5-nitropyridin-2-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWRPXRSLOMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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